Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H8BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation reactions can produce pyrrole-2,3-diones .
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group can participate in binding interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 5-bromo-1H-pyrrole-3-carboxylate
- 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
- 5-Bromo-1H-pyrrole-2-carbaldehyde
Uniqueness
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group on the pyrrole ring.
Properties
IUPAC Name |
methyl 5-bromo-1-methylpyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMIZMIPRJDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625143 | |
Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-07-2 | |
Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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